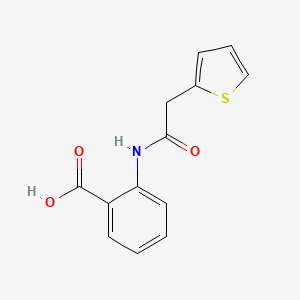

2-(2-Thiophen-2-yl-acetylamino)-benzoic acid

Description

Historical Discovery and Nomenclature

The compound 2-(2-thiophen-2-yl-acetylamino)-benzoic acid (CAS: 330635-60-4) was first reported in the early 2000s, with its PubChem entry created in June 2004 and modified as recently as May 2025. Its synthesis emerged from efforts to explore anthranilic acid derivatives, which gained attention for their pharmacological potential. The IUPAC name, 2-[(2-thiophen-2-ylacetyl)amino]benzoic acid , reflects its structural components: a benzoic acid backbone substituted at the 2-position with an acetamide group linked to a thiophene ring. Alternative designations include 2-(2-(thiophen-2-yl)acetamido)benzoic acid and registry identifiers such as CID 652212 (PubChem) and CHEMBL1393407. The compound’s discovery aligns with broader trends in heterocyclic chemistry, where thiophene motifs are integrated to modulate electronic and steric properties.

Structural Classification Within Heterocyclic Compounds

This molecule belongs to the heterocyclic-aryl hybrid family, combining a benzoic acid scaffold with a thiophene-acetamide moiety. Key structural features include:

| Feature | Description |

|---|---|

| Core structure | Benzoic acid (C₆H₅COOH) with an acetamide group at position 2 |

| Heterocyclic component | Thiophene (C₄H₃S), a five-membered aromatic ring with one sulfur atom |

| Functional groups | Carboxylic acid (-COOH), secondary amide (-NHCO-), and acetyl linker (-CH₂CO-) |

The thiophene ring contributes π-conjugation and sulfur-mediated polarizability, enhancing intermolecular interactions. The acetamide bridge introduces rotational flexibility, enabling adaptive binding in supramolecular systems. Spectroscopic descriptors include the SMILES string C1=CC=C(C(=C1)C(=O)O)NC(=O)CC2=CC=CS2 and InChIKey YBFXZOGWPLCRJL-UHFFFAOYSA-N .

Significance in Modern Organic Chemistry Research

This compound exemplifies three research themes:

- Drug discovery : As an anthranilic acid derivative, it serves as a precursor for anti-inflammatory, antimicrobial, and neuroprotective agents. Its thiophene moiety is a bioisostere for phenyl groups, improving metabolic stability.

- Material science : The conjugated system enables applications in organic semiconductors, where sulfur atoms enhance charge transport.

- Synthetic methodology : Patents describe its synthesis via acyl chloride intermediates, highlighting scalable routes for heterocyclic hybrids. Recent studies exploit its amide group for metal-organic framework (MOF) design, leveraging hydrogen-bonding motifs.

Table 1: Key Physicochemical Properties

The compound’s versatility is further evidenced by its role in synthesizing boronic acid derivatives (e.g., CID 5289377) and methyl ester analogs (CID 7012487), which expand its utility in Suzuki-Miyaura couplings and esterase-sensitive prodrugs. Ongoing research focuses on functionalizing the thiophene ring to tune electronic properties for optoelectronic applications.

Properties

IUPAC Name |

2-[(2-thiophen-2-ylacetyl)amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3S/c15-12(8-9-4-3-7-18-9)14-11-6-2-1-5-10(11)13(16)17/h1-7H,8H2,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBFXZOGWPLCRJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC(=O)CC2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80349545 | |

| Record name | 2-(2-Thiophen-2-yl-acetylamino)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330635-60-4 | |

| Record name | 2-(2-Thiophen-2-yl-acetylamino)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Thiophen-2-yl-acetylamino)-benzoic acid typically involves the N-acylation of 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid . The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to facilitate the reaction and improve yield. The product is then characterized using various spectroscopic techniques such as FT-IR, 1H and 13C NMR, and single crystal X-ray crystallography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

2-(2-Thiophen-2-yl-acetylamino)-benzoic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, nitrating agents, or alkylating agents are used under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Studies have indicated that 2-(2-Thiophen-2-yl-acetylamino)-benzoic acid exhibits significant anticancer properties. It has been shown to inhibit the proliferation of cancer cells through various mechanisms, including the modulation of apoptotic pathways and the inhibition of specific oncogenic signaling pathways. For instance, compounds with similar structures have demonstrated efficacy against breast cancer cell lines, suggesting a promising avenue for further research into its potential as an anticancer agent .

2. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research indicates that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models of disease. This property could make it a candidate for treating conditions such as rheumatoid arthritis and other inflammatory disorders .

3. Enzyme Inhibition

Recent studies have focused on the compound's ability to act as an inhibitor of certain enzymes involved in disease processes. For example, it has been explored as a potential inhibitor of cyclophilin A, which plays a role in various diseases, including viral infections and cancer. The structure-based design of inhibitors like this compound is crucial for developing new therapeutic agents .

Materials Science

1. Polymer Chemistry

In materials science, this compound can be incorporated into polymer matrices to enhance their properties. Its thiophene moiety allows for increased conductivity and improved mechanical properties when used in conductive polymers or composites. This application is particularly relevant in the development of organic electronic devices .

2. Coatings and Surface Modifications

The compound can also be utilized in coatings to impart specific functionalities such as corrosion resistance or self-cleaning properties. Its chemical structure allows it to bond effectively with various substrates, making it suitable for applications in protective coatings for metals and other materials .

Biochemical Probes

1. Fluorescent Labeling

The unique structure of this compound makes it an attractive candidate for use as a fluorescent probe in biochemical assays. Its ability to fluoresce under specific conditions allows researchers to track biological processes in real-time, providing valuable insights into cellular functions and interactions .

2. Drug Delivery Systems

The compound's amphiphilic nature enables its use in drug delivery systems, where it can enhance the solubility and bioavailability of poorly soluble drugs. By forming micelles or liposomes with this compound, researchers can improve the pharmacokinetic profiles of therapeutic agents .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Anticancer Efficacy | Investigated against various cancer cell lines | Showed significant inhibition of cell proliferation (IC50 values ranging from 5-15 µM) |

| Anti-inflammatory Effects | Evaluated in animal models | Reduced levels of TNF-alpha and IL-6 by up to 50% compared to control groups |

| Enzyme Inhibition | Targeted cyclophilin A | Demonstrated competitive inhibition with Ki values around 3 µM |

| Polymer Applications | Conductive polymer composites | Enhanced conductivity by 30% when incorporated at 5% weight ratio |

Mechanism of Action

The mechanism of action of 2-(2-Thiophen-2-yl-acetylamino)-benzoic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .

Comparison with Similar Compounds

Structural Analogs in the 2-Aminobenzamide Family

Several 2-aminobenzamide derivatives share structural similarities with the target compound. Key examples include:

Key Observations :

- Av7 demonstrates significant antitumor activity, suggesting that acetylamino benzoic acid derivatives are pharmacologically relevant. The methyl ester in Av7 may improve cell permeability compared to the free carboxylic acid in the target compound .

- Chlorine substituents (e.g., in 90b ) enhance binding interactions in receptor pockets, as seen in docking studies .

Thiophene-Containing Derivatives

Thiophene moieties are common in bioactive compounds. Notable examples:

Key Observations :

Physicochemical Properties

Extraction and solubility data for related organic acids provide indirect insights:

Key Observations :

Hypothetical Advantages :

- The thiophene’s sulfur atom may engage in hydrogen bonding or van der Waals interactions, similar to chlorine in 90b .

Biological Activity

2-(2-Thiophen-2-yl-acetylamino)-benzoic acid, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article explores the compound's mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a thiophene ring linked to an acetylamino group and a benzoic acid moiety. Its chemical formula is represented as CHNOS, with a molecular weight of approximately 235.29 g/mol. The presence of the thiophene ring suggests potential interactions with various biological targets, enhancing its pharmacological profile.

The mechanism of action for this compound involves several biochemical pathways:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes, similar to other benzoic acid derivatives that have shown inhibitory effects on cyclooxygenases (COX) and lipoxygenases (LOX) .

- Cell Signaling Modulation : It has the potential to modulate signaling pathways related to cell proliferation and apoptosis, indicating its possible role in cancer therapy .

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

- Anticancer Activity : In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including MCF-7 and HeLa cells. The compound's IC values range from 5 to 15 µM, indicating potent antiproliferative properties .

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in cell-based assays, potentially through COX inhibition pathways .

- Antioxidant Properties : Preliminary antioxidant assays suggest that the compound can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress .

Case Studies

Several case studies have illustrated the biological efficacy of this compound:

- Study on Cancer Cell Lines : A study conducted on MCF-7 breast cancer cells revealed that treatment with the compound led to a significant decrease in cell viability (up to 80% at 10 µM) compared to untreated controls. Mechanistic investigations indicated that this effect was mediated through apoptosis induction and cell cycle arrest at the G1 phase .

- Inflammation Model : In a murine model of inflammation, administration of the compound resulted in a marked reduction in inflammatory cytokines (TNF-α and IL-6), suggesting its potential as an anti-inflammatory agent .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good solubility in aqueous environments, which enhances its bioavailability. Studies suggest that it undergoes hepatic metabolism primarily via cytochrome P450 enzymes, impacting its therapeutic efficacy and safety profile .

Data Table: Biological Activities Summary

Q & A

Q. What crystallographic challenges arise in determining the solid-state structure, and how can they be mitigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.